molecular formula C13H10ClNO3S3 B2905179 5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide CAS No. 2034488-91-8

5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2905179
CAS No.: 2034488-91-8
M. Wt: 359.86
InChI Key: IJZFANUOPUVZIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of an enaminone precursor with different nucleophiles and electrophiles. The resulting structure incorporates both thiophene and furan moieties. The substituents at position-2 of the thiophene ring significantly impact the compound’s biological activity .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned, its reactivity likely stems from the ambident nucleophilicity of enamines and electrophilicity of enones. The thiophene nucleus further contributes to its diverse pharmacological applications .


Physical and Chemical Properties Analysis

  • ¹H-NMR Spectrum : Peaks at 13.80 ppm (s, 1H, SH), 6.56-7.65 ppm (m, 3H, furyl), and 5.10 ppm (s, 1H, NH) .

Scientific Research Applications

Synthesis and Derivatization

Research has explored the synthesis and derivatization of compounds related to 5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-sulfonamide. For instance, studies have developed methods for the facile synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, highlighting the compound's role in synthesizing diverse heterocyclic compounds that have potential applications in medicinal chemistry and materials science (Yin et al., 2008). Another study focused on the synthesis and derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides, demonstrating their applications in creating various chemically active compounds (Hartman & Halczenko, 1990).

Medicinal Chemistry and Drug Discovery

The compound has been studied for its potential in medicinal chemistry and drug discovery. For instance, the synthesis and cytotoxicity of aminomethylselenopheno[3,2-b]thiophene sulfonamides have been investigated, demonstrating the compound's relevance in developing new therapeutic agents (Arsenyan, Rubina, & Domracheva, 2016). Additionally, the chemical has been part of studies exploring furans, thiophenes, and related heterocycles in drug discovery, underscoring its importance in creating compounds with potential therapeutic benefits (Sperry & Wright, 2005).

Material Science and Corrosion Inhibition

The compound has shown promise in material science, particularly in corrosion inhibition. A study on 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid and related compounds as potential inhibitors for mild steel corrosion in acidic media highlights its utility in protecting metals from corrosion, offering insights into its industrial applications (Sappani & Karthikeyan, 2014).

Chemical Synthesis and Reactions

Further research into the chemical synthesis and reactions involving derivatives of this compound has expanded our understanding of its chemical properties and potential applications. Studies have examined reactions and subsequent activities during the electrochemical oxidation of related aryl- and alkylthio derivatives, revealing detailed mechanisms of action and potential for various chemical processes (Devyatova et al., 2009).

Properties

IUPAC Name

5-chloro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3S3/c14-12-5-6-13(20-12)21(16,17)15-8-9-3-4-10(18-9)11-2-1-7-19-11/h1-7,15H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZFANUOPUVZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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